molecular formula C23H20FN3O2S2 B2363730 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide CAS No. 1291859-55-6

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide

Cat. No. B2363730
CAS RN: 1291859-55-6
M. Wt: 453.55
InChI Key: MZKMJWUENAUNCB-UHFFFAOYSA-N
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Description

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) synthesized analogues similar to the given compound as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The research highlighted the effectiveness of these compounds in inhibiting human TS and DHFR, enzymes crucial for DNA synthesis and cell proliferation, making them significant for cancer therapy. The most potent dual inhibitor exhibited IC50 values of 40 nM for human TS and 20 nM for human DHFR, indicating high efficacy against these targets (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antiviral Activity Against COVID-19

In the context of the COVID-19 pandemic, Mary et al. (2020) explored the antiviral activity of a molecule structurally related to the compound . Through quantum chemical analysis, molecular docking, and spectroscopic methods, the study investigated its potential to bind and inhibit SARS-CoV-2 protease, a key enzyme in the virus's life cycle. The binding energy of -8.7 kcal/mol suggested strong interaction and irreversible binding to the SARS-CoV-2 protease, indicating potential as an antiviral agent against COVID-19 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Molecular Structure and Characterization

Subasri et al. (2017) focused on the crystal structure characterization of compounds similar to the given molecule. These studies provide valuable insights into the molecular configurations, bonding, and interactions of such compounds, which are crucial for understanding their biological activities and designing more effective drugs. The detailed structural analysis helps in the rational design of new therapeutic agents by modifying the molecular structure to enhance efficacy and specificity (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-14-3-4-15(2)19(11-14)27-22(29)21-18(9-10-30-21)26-23(27)31-13-20(28)25-12-16-5-7-17(24)8-6-16/h3-11H,12-13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMJWUENAUNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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